molecular formula C20H23N3O B1610124 N-(6-aminohexyl)acridine-9-carboxamide CAS No. 259221-99-3

N-(6-aminohexyl)acridine-9-carboxamide

Cat. No. B1610124
M. Wt: 321.4 g/mol
InChI Key: PGVOZVNUQGIFDY-UHFFFAOYSA-N
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Description

N-(6-aminohexyl)acridine-9-carboxamide , also known by its chemical formula C20H23N3O , is a compound belonging to the acridine family. It exhibits interesting properties due to its acridine core and the aminoalkyl side chain.



Synthesis Analysis

The synthesis of N-(6-aminohexyl)acridine-9-carboxamide involves several steps. While there are variations in the literature, a common approach includes the condensation of an acridine derivative with a hexylamine. The reaction typically occurs under controlled conditions, and purification methods are employed to obtain the final product.



Molecular Structure Analysis

The molecular structure of N-(6-aminohexyl)acridine-9-carboxamide consists of an acridine ring fused with a hexylamine side chain. The acridine moiety imparts aromaticity and fluorescence properties, while the hexylamine group contributes to solubility and potential interactions with biological targets.



Chemical Reactions Analysis

N-(6-aminohexyl)acridine-9-carboxamide can participate in various chemical reactions. These include substitution reactions, cyclizations, and derivatizations. Researchers have explored its reactivity with different electrophiles and nucleophiles to modify its structure for specific applications.



Physical And Chemical Properties Analysis


  • Appearance : Typically a solid, often yellow or orange.

  • Melting Point : Varies, but usually above room temperature.

  • Solubility : Soluble in organic solvents (e.g., DMSO, methanol).

  • Stability : Sensitive to light and air; store in a dark, dry place.


Safety And Hazards


  • Toxicity : Limited data available; handle with caution.

  • Environmental Impact : Dispose of properly; avoid contamination.

  • Health Risks : Follow safety protocols during handling and disposal.


Future Directions

Research on N-(6-aminohexyl)acridine-9-carboxamide continues to explore its potential applications. Future studies may focus on:



  • Biological Activity : Investigate its interactions with cellular targets.

  • Drug Development : Assess its pharmacological properties.

  • Materials Science : Explore its luminescent and electronic properties.


properties

IUPAC Name

N-(6-aminohexyl)acridine-9-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23N3O/c21-13-7-1-2-8-14-22-20(24)19-15-9-3-5-11-17(15)23-18-12-6-4-10-16(18)19/h3-6,9-12H,1-2,7-8,13-14,21H2,(H,22,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PGVOZVNUQGIFDY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=C3C=CC=CC3=N2)C(=O)NCCCCCCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10445882
Record name N-(6-aminohexyl)acridine-9-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10445882
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

321.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(6-aminohexyl)acridine-9-carboxamide

CAS RN

259221-99-3
Record name N-(6-aminohexyl)acridine-9-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10445882
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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